Bis(2-bromophenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

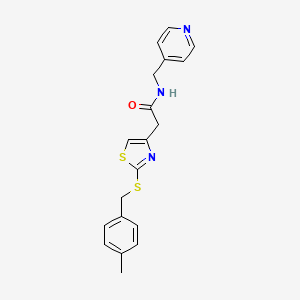

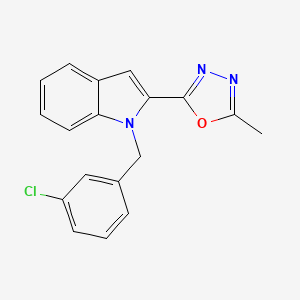

Bis(2-bromophenyl)amine is a chemical compound with the molecular formula C12H9Br2N and a molecular weight of 327.02 . It is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The precursor this compound can be synthesized from 2-bromoaniline and bromoiodobenze by a palladium-catalyzed cross-coupling reaction in the presence of bis(2-diphenylphosphino)phenyl ether .Molecular Structure Analysis

The molecular structure of this compound consists of two bromophenyl groups attached to an amine group . The InChI code for this compound is 1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H .Chemical Reactions Analysis

This compound can undergo a palladium-catalyzed addition of terminal acetylenes between the aryl rings, leading to the formation of substituted acridines . This reaction pathway is favored over a double Sonogashira reaction to form bis(tolan)amine when a diamine base is included and the temperature is elevated .Scientific Research Applications

Chemical Synthesis and Ligand Development

- Bis(2-bromophenyl)amine is utilized in the synthesis of novel ligands for chemoselective minor actinide extraction processes. For example, a palladium-catalyzed reaction of bis(bromophenyl) substituted 1,2,4-triazines with primary amines yields 4,4′-bisaminophenyl substituted monotriazinylpyridine derivatives (Tai, Dover, Marchi, & Carrick, 2015).

Organometallic Chemistry and Catalysis

- In organometallic chemistry, this compound is a component in palladium-catalyzed Buchwald-Hartwig amination methodology. This process leads to the creation of tetradentate bis(amino-oxazoline) and other complex compounds, which have potential applications in asymmetric catalysis (Doherty et al., 2006).

Porphyrin Synthesis

- It is also used in the synthesis of porphyrins containing hydroxypiperidine fragments. These porphyrins, synthesized via palladium-catalyzed amination, are significant in the study of organic photoconductors and other photonic applications (Artamkina et al., 2008).

Hyperbranched Polymer Preparation

- In polymer science, this compound is used in the preparation of hyperbranched polymers containing triphenylamine and phenylenevinylene units. These polymers are synthesized through Pd-catalyzed coupling reactions and have applications in electronic and photonic devices due to their conductive properties (Tanaka, Iso, & Takeuchi, 2003).

Synthesis of Functionalized Heterocycles

- This compound derivatives are instrumental in the synthesis of functionalized heterocycles, such as pyrrole and indole derivatives. These compounds have wide-ranging applications in organic and medicinal chemistry (Fañanás, Granados, Sanz, Ignacio, & Barluenga, 2001).

Catalytic Dioxygen Activation

- It plays a role in catalytic dioxygen activation when used to stabilize cobalt(II) complexes. These complexes find applications in oxidation reactions, crucial in various chemical synthesis processes (Sharma et al., 2011).

Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound are synthesized and evaluated for their potential in antimicrobial and antiviral applications. For example, studies on bis(phenylalkyl)amines, structural analogues of this compound, have shown their effectiveness as antagonists of N-methyl-D-aspartate (NMDA) receptors, indicating potential for neurological disorder treatments (Tamiz et al., 1998).

Material Science and Optoelectronics

- It is used in the synthesis of hyperbranched conductive polymers constituted of triphenylamine, which are significant in the development of optoelectronic devices (Tanaka, Takeuchi, Asai, Iso, & Ueda, 1999).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-bromo-N-(2-bromophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPIBICIVXDVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=C2Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate](/img/structure/B2592909.png)

![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)

![2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one](/img/structure/B2592925.png)